molecular formula C17H14ClN3O3 B11307301 N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11307301
M. Wt: 343.8 g/mol
InChI Key: XMMMIHHFCOEYPQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the dioxino group: The dioxino moiety can be introduced through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Acylation: The final step involves the acylation of the benzimidazole derivative with 4-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of many biologically active compounds.

    4-chlorophenyl derivatives: Known for their diverse biological activities.

    Dioxino derivatives: Studied for their unique chemical properties.

Uniqueness

N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c18-11-1-3-12(4-2-11)20-17(22)9-21-10-19-13-7-15-16(8-14(13)21)24-6-5-23-15/h1-4,7-8,10H,5-6,9H2,(H,20,22)

InChI Key

XMMMIHHFCOEYPQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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